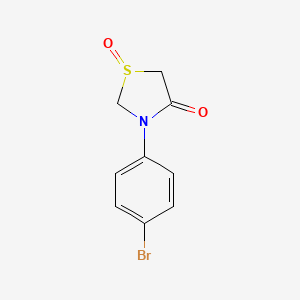

![molecular formula C10H8N4OS B3035939 2-[(2-氨基-3,3-二氰基-2-丙烯基)硫代基]-1-吡啶醇盐 CAS No. 338778-97-5](/img/structure/B3035939.png)

2-[(2-氨基-3,3-二氰基-2-丙烯基)硫代基]-1-吡啶醇盐

描述

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multicomponent reactions. For instance, CuI nanoparticles have been used as a catalyst for the synthesis of 2-amino-3,5-dicyano-6-sulfanyl pyridine derivatives, which are structurally similar to the compound . These reactions typically involve aldehydes, malononitrile, and thiols, yielding high product yields in short reaction times . Another related synthesis involves the one-pot reaction of lithiated propargylamines with isothiocyanates and alkyl 2-bromoacetates, leading to the formation of a thiophene core that is then transformed into a pyrrole nucleus .

Molecular Structure Analysis

While the exact molecular structure of "2-[(2-Amino-3,3-dicyano-2-propenyl)sulfanyl]-1-pyridiniumolate" is not provided, the structural characterisation of similar compounds has been achieved through various analytical techniques. For example, metal complexes containing pyridylmethylene amino benzene have been characterised by elemental analyses, magnetic measurements, IR, mass spectrometry, and in some cases, by 1H NMR spectroscopy .

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives with sulfanyl groups can be inferred from the literature. Sulfanylmethyl-installed dimethylaminopyridine, for example, has been used as an additive for native chemical ligation in peptide synthesis due to its acidic thiol group, which forms a zwitterion consisting of a thiolate anion and a pyridinium cation . This suggests that similar compounds may also participate in ligation chemistry and other reactions where a thiolate anion is a key intermediate.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their functional groups. The presence of a sulfanyl group and amino substituents can affect the compound's solubility, acidity, and reactivity. For instance, the acidic thiol group in sulfanylmethyl-installed dimethylaminopyridine is comparable to that in aryl thiols, which impacts its utility in chemical synthesis . Additionally, the antibacterial activity of 2-(phenylsulfonyl)amino pyridine has been demonstrated, indicating potential antimicrobial properties for related compounds .

科学研究应用

纳米粒子催化的合成

CuI 纳米粒子已证明作为催化剂在合成 2-氨基-3,5-二氰基-6-硫代基吡啶衍生物中是有效的。该过程采用一种生态友好的程序,涉及回流条件下的多组分反应,在短反应时间内产生大量产物。合成方法的特点是温和、高效和廉价,利用了新型纳米材料 (Safaei‐Ghomi 和 Ghasemzadeh,2013).

药物支架

2-氨基-3,5-二氰基-6-硫代基吡啶的结构已被用于创建药物支架。通过涉及多种醛、硫醇和丙二腈的一步三组分反应,合成了这些化合物。这些结构在药物化学中很有前景,特别是在形成取代烯胺腈方面,取代烯胺腈以其抗炎特性而闻名 (Evdokimov 等人,2006).

β-氨基酸的合成

研究表明这些化合物在环状 β-氨基酸的合成中很有用。将硫代基自由基加成环化与随后将苯硫代基甲基转化为羧基的步骤相结合的方法促进了这些酸的构建。这种合成方法具有实际应用,包括生产 2-氨基环戊烷甲酸和 4-氨基-3-吡咯烷甲酸 (Miyata 等人,2002).

抗菌和表面活性

2-氨基-3,5-二氰基-6-硫代基吡啶的衍生物已被探索其抗菌特性和表面活性。这些化合物已证明作为抗菌剂是有效的,在各种生物医学应用中具有潜在用途 (El-Sayed,2006).

多方面腺苷受体配体的合成

最近的研究利用了氨基-3,5-二氰基吡啶核心,其结构与 2-氨基-3,5-二氰基-6-硫代基吡啶类似,用于合成腺苷受体配体。这些配体在治疗神经性疼痛方面显示出潜力,并表现出多种药理学特征,包括在腺苷受体上的反向激动作用 (Betti 等人,2019).

作用机制

The mechanism of action for 2-[(2-Amino-3,3-dicyano-2-propenyl)sulfanyl]-1-pyridiniumolate is not specified in the search results. Its potential applications in various fields suggest that it may have diverse mechanisms depending on the context.

属性

IUPAC Name |

2-[1-amino-2-(1-oxidopyridin-1-ium-2-yl)sulfanylethylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4OS/c11-5-8(6-12)9(13)7-16-10-3-1-2-4-14(10)15/h1-4H,7,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNRLORHNBTWFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)SCC(=C(C#N)C#N)N)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Amino-3,3-dicyano-2-propenyl)sulfanyl]-1-pyridiniumolate | |

CAS RN |

338778-97-5 | |

| Record name | 2-[1-Amino-2-[(1-oxido-2-pyridinyl)thio]ethylidene]propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338778-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B3035866.png)

![4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-methyl-1,3-thiazole](/img/structure/B3035867.png)

![2-{[1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]methoxy}-N'-[2-(4-fluorophenoxy)ethanimidoyl]benzenecarbohydrazide](/img/structure/B3035868.png)

![5,6-Dihydrofuro[2,3-h]quinazolin-2-amine](/img/structure/B3035870.png)

![2,3-dihydroindeno[2,1-b]thiopyran-4(9H)-one](/img/structure/B3035871.png)

![(2Z)-2-[(3,4-Dichlorophenyl)diazenyl]-2-[(3,4-dichlorophenyl)hydrazinylidene]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3035873.png)

![5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3035874.png)

![3-chloro-N-[(dimethylamino)methylene]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B3035875.png)

![6-chloro-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B3035876.png)

![2-[(5-Chlorothiadiazol-4-yl)methoxy]isoindole-1,3-dione](/img/structure/B3035879.png)